4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The cyclopropylmethyl and methyl groups are introduced through subsequent alkylation reactions. Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in developing new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-2-carboxylic acid and indole-3-acetic acid. Compared to these, 4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is unique due to its cyclopropylmethyl and methyl substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1-methylpyrrolo[3,2-b]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-14(16(19)20)8-13-15(17)11-4-2-3-5-12(11)18(13)9-10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLENDYRATMCSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C3=CC=CC=C3N2CC4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.